molecular formula C37H48Cl2N4O B15138463 Cyanine7 hydrazide (dichloride)

Cyanine7 hydrazide (dichloride)

Cat. No.: B15138463
M. Wt: 635.7 g/mol
InChI Key: YBDAEKSMRYCHJV-UHFFFAOYSA-N
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Description

Cyanine7 hydrazide (dichloride) is a member of the cyanine dye series, known for its application as a fluorescent marker for biomolecules. This compound can interact with biomolecules and bind to double-helical DNA through intercalation, exhibiting enhanced fluorescence upon binding .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyanine7 hydrazide (dichloride) is synthesized through a series of chemical reactions involving the formation of a heptamethine cyanine dye structure. The synthesis typically involves the condensation of a quaternary ammonium salt with a hydrazide derivative under controlled conditions. The reaction is carried out in an organic solvent, such as dimethyl sulfoxide (DMSO), at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of Cyanine7 hydrazide (dichloride) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques to obtain the final compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Cyanine7 hydrazide (dichloride) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out in organic solvents under controlled temperatures and pH conditions .

Major Products Formed

The major products formed from these reactions include oxidized and reduced derivatives of Cyanine7 hydrazide (dichloride), as well as substituted compounds with different functional groups attached to the hydrazide moiety .

Scientific Research Applications

Cyanine7 hydrazide (dichloride) has a wide range of applications in scientific research, including:

Mechanism of Action

Cyanine7 hydrazide (dichloride) exerts its effects through the intercalation into double-helical DNA, where it binds between the base pairs. This binding enhances the fluorescence of the compound, making it a valuable tool for imaging and detection. The molecular targets include nucleic acids and other biomolecules that interact with the hydrazide group .

Comparison with Similar Compounds

Similar Compounds

  • Cyanine5 hydrazide (dichloride)
  • Cyanine3 hydrazide (dichloride)
  • Indocyanine green

Uniqueness

Cyanine7 hydrazide (dichloride) is unique due to its near-infrared fluorescence properties, which provide deeper tissue penetration and reduced background fluorescence compared to other cyanine dyes. This makes it particularly useful for in vivo imaging and applications requiring high sensitivity and specificity .

Properties

Molecular Formula

C37H48Cl2N4O

Molecular Weight

635.7 g/mol

IUPAC Name

[6-[(2Z)-3,3-dimethyl-2-[(2E)-2-[3-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indol-1-yl]hexanoylamino]azanium;dichloride

InChI

InChI=1S/C37H46N4O.2ClH/c1-36(2)29-16-8-10-18-31(29)40(5)33(36)23-21-27-14-13-15-28(26-27)22-24-34-37(3,4)30-17-9-11-19-32(30)41(34)25-12-6-7-20-35(42)39-38;;/h8-11,16-19,21-24,26H,6-7,12-15,20,25,38H2,1-5H3;2*1H

InChI Key

YBDAEKSMRYCHJV-UHFFFAOYSA-N

Isomeric SMILES

CC1(C2=CC=CC=C2[N+](=C1/C=C/C3=C/C(=C/C=C\4/C(C5=CC=CC=C5N4CCCCCC(=O)N[NH3+])(C)C)/CCC3)C)C.[Cl-].[Cl-]

Canonical SMILES

CC1(C2=CC=CC=C2[N+](=C1C=CC3=CC(=CC=C4C(C5=CC=CC=C5N4CCCCCC(=O)N[NH3+])(C)C)CCC3)C)C.[Cl-].[Cl-]

Origin of Product

United States

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